(R)-3-phenyllactate
Description
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m1/s1 |
InChI Key |
VOXXWSYKYCBWHO-MRVPVSSYSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Food Preservation
Antimicrobial Properties
(R)-3-phenyllactate exhibits notable antibacterial and antifungal activities, making it a valuable candidate for food preservation. A study demonstrated that combining this compound with nisin—a well-known antimicrobial peptide—enhanced the antibacterial efficacy against foodborne pathogens such as Staphylococcus xylosus and Micrococcus luteus. The combination was effective in extending the shelf life of meat and dairy products by reducing microbial spoilage during storage .
Case Study: Nisin and this compound Co-production
Researchers engineered a strain of Lactococcus lactis to co-produce nisin and this compound. This strain showed improved antimicrobial activity compared to either agent alone, highlighting its potential for application in the food industry as a natural preservative .
Health Benefits
Microbiota-Derived Metabolite
Recent studies have identified this compound as a microbiota-derived metabolite that can positively influence healthspan and lifespan in model organisms like Caenorhabditis elegans. The compound was shown to enhance mitochondrial activity and promote stress resilience, suggesting its potential role in aging and metabolic health .
Mechanisms of Action
The mechanisms by which this compound exerts its effects include interaction with mitochondrial respiration chain complexes, specifically enhancing the activities of MRCC II and MRCC V. This interaction appears to mitigate age-related declines in mitochondrial function, supporting overall vitality .
Reactive Oxygen Species Reduction
This compound has been shown to reduce the production of reactive oxygen species (ROS) in both mitochondria and neutrophils. In vitro studies indicated that it decreases ROS levels significantly, which is crucial for maintaining cellular health and preventing oxidative stress-related damage .
Antifungal Activity
Inhibition of Fungal Pathogens
The antifungal properties of this compound have been highlighted in studies focusing on its efficacy against various fungal strains such as Aspergillus flavus and Candida albicans. Probiotic strains producing this compound demonstrated significant inhibition of these pathogens, suggesting its application in treating fungal infections, particularly in immunocompromised patients .
Biotechnological Applications
Production via Fermentation
The production of this compound through fermentation processes using lactic acid bacteria has been explored as a sustainable method for generating this compound. This biotechnological approach not only provides an efficient means of production but also aligns with the growing demand for natural preservatives in food systems .
Summary Table: Applications of this compound
Comparison with Similar Compounds
Quantitative Data
- In Clostridium difficile, this compound is exported earlier during phenylalanine fermentation than 3-phenylpropanoate, suggesting distinct regulatory mechanisms .
- Overexpression of pheA in petunia increased this compound levels by 10–800-fold in transgenic lines, whereas 4-hydroxyphenyllactate accumulation remained minimal under similar conditions .
Preparation Methods
Industrial-Scale Hydrogenation
The most industrially viable method involves catalytic hydrogenation of phenylpyruvic acid derivatives. As detailed in US5684186A, this process employs palladium- or platinum-based catalysts under mild hydrogen pressure (1–30 kg/cm²) in alcoholic solvents. For example, hydrogenating 3-(4-hydroxyphenyl)pyruvic acid in methanol with 5% Pd/C at 25°C for 3 hours achieves yields exceeding 90%. Key advantages include:
Table 1: Representative Catalytic Hydrogenation Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (kg/cm²) | Yield (%) |
|---|---|---|---|---|---|
| 3-(4-Hydroxyphenyl)pyruvate | 5% Pd/C | Methanol | 25 | 10 | 92 |
| Ethyl 3-phenylpyruvate | PtO₂ | Ethanol | 50 | 20 | 88 |
| Methyl 3-(3,4-diOMe)pyruvate | Raney Ni | i-PrOH | 70 | 15 | 85 |
Limitations of Traditional Reduction Methods
Earlier methods, such as Zn-Hg amalgam reduction, faced challenges like toxic waste generation and low yields (≤10%). The catalytic approach circumvents these issues, offering a greener and more efficient alternative.
Multi-Step Organic Synthesis from Chiral Precursors
Esterification and Protection Strategies
A formal synthesis of kurasoin B intermediates demonstrates the utility of (S)-phenyllactic acid as a starting material. Methyl (S)-2-hydroxy-3-phenylpropanoate is prepared via diazomethane esterification of (S)-phenyllactic acid (97% yield), followed by tert-butyldimethylsilyl protection (96% yield). While this route targets the (S)-enantiomer, analogous steps using (R)-phenyllactic acid enable access to the (R)-configured product.
Diastereoselective Reduction of β-Keto Sulfoxides
The ARKAT-USA protocol employs β-keto sulfoxides for asymmetric induction. Treatment of methyl (R)-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate with (R)-(+)-methyl p-tolyl sulfoxide generates a diastereomeric β-keto sulfoxide, which undergoes DIBAH/ZnBr₂ reduction to yield epoxide intermediates with >90% diastereomeric excess. This method highlights the flexibility of chiral auxiliary approaches for accessing enantiopure (R)-3-phenyllactate derivatives.
Biocatalytic Routes via Microbial Metabolism
Enzymatic Dehydration in Clostridium sporogenes
Clostridium sporogenes metabolizes (R)-phenyllactate to (E)-cinnamate via a two-step enzymatic pathway:
Key Reaction Parameters:
Synthetic Biology Applications
Engineered E. coli strains expressing Clostridium dehydratases offer potential for scalable biocatalytic production. However, low volumetric yields (≤1 g/L) and enzyme instability remain challenges for industrial adoption.
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
-
Catalytic hydrogenation excels in yield (85–95%) and scalability, making it the preferred industrial method.
-
Multi-step organic synthesis provides stereochemical precision but involves costly protecting groups and lower overall yields (32–50%).
-
Biocatalytic routes align with green chemistry principles but require advanced fermentation infrastructure and optimization.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the enantioselective synthesis of (R)-3-phenyllactate?
- Methodological Answer : Use enzymatic catalysis with lactate dehydrogenases (LDHs) from Lactobacillus plantarum or Brevibacterium strains, which exhibit stereoselectivity for the (R)-enantiomer . Key parameters include pH (6.5–7.5), temperature (30–37°C), and cofactor regeneration systems (e.g., NADH/NAD+). Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .
Q. How can researchers detect and quantify this compound in complex biological matrices (e.g., microbial supernatants or honey)?
- Methodological Answer : Employ GC-MS or LC-MS/MS with derivatization (e.g., silylation for GC-MS) to enhance volatility and sensitivity. For honey analysis, combine solid-phase extraction (SPE) with reversed-phase HPLC-UV (detection at 210 nm) to resolve 3-phenyllactate from interfering organic acids like lactate and phenylacetate .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
- Methodological Answer : Use broth microdilution assays against Gram-negative (Salmonella typhi) and Gram-positive (Staphylococcus aureus) pathogens. Include azithromycin and ciprofloxacin as positive controls. Minimum inhibitory concentration (MIC) values should be validated with time-kill kinetics and compared to docking scores (e.g., −3.59 kcal/mol for S. typhi OmpF) to correlate bioactivity with molecular interactions .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives with enhanced binding affinity to bacterial porins?
- Methodological Answer :
Target Selection : Prioritize outer membrane proteins (e.g., OmpF in S. typhi) critical for nutrient uptake .
Docking Protocols : Use AutoDock Vina with Lamarckian GA, grid boxes covering active sites (e.g., OmpF’s constriction zone), and explicit solvation.
Validation : Compare computed binding scores (ΔG) with experimental MICs. Derivatives with ΔG < −4.5 kcal/mol may warrant synthesis and testing .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound across different studies?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (CRMs) and report solvent systems (e.g., D₂O vs. CDCl₃ for NMR).
- Comparative Analysis : Cross-validate with computational spectroscopy (DFT-based IR predictions) and peer datasets. Discrepancies in peak assignments (e.g., hydroxyl vs. carboxylate stretches) may arise from pH-dependent tautomerism .
Q. What strategies are effective for analyzing this compound’s role in microbial metabolic pathways (e.g., amino acid catabolism in Leishmania)?
- Methodological Answer :
Isotopic Tracing : Use ¹³C-labeled phenylalanine to track 3-phenyllactate production via LC-MS.
Enzyme Knockouts : CRISPR-Cas9 deletion of broad-specificity aminotransferases in L. donovani to assess pathway disruption.
Metabolic Flux Analysis : Integrate RNA-seq data to identify upregulated dehydrogenases (e.g., D-lactate dehydrogenase) linked to phenylalanine deamination .
Q. How can researchers address variability in this compound’s pharmacokinetic predictions between in silico and in vivo models?
- Methodological Answer :
- QikProp Adjustments : Refine parameters like logP (experimental range: 1.2–1.5) and plasma protein binding (%) using rodent pharmacokinetic data.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate tissue-specific permeability coefficients (e.g., blood-brain barrier penetration <5% in rats) to improve bioavailability predictions .
Guidelines for Data Presentation
- Statistical Rigor : Report mean ± SD with n ≥ 3 replicates. Use ANOVA for multi-group comparisons (specify p-value thresholds, e.g., p < 0.05) .
- Figures/Tables : Label axes with SI units (e.g., mM, μM) and include error bars for biological variability. For docking results, provide 2D/3D interaction diagrams (e.g., H-bonds with OmpF residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
